Agn-PC-0mxc93

Description

Contextualization of Agn-PC-0mxc93 within Relevant Chemical Space and Biological Systems

A comprehensive contextualization of this compound is currently impossible due to the lack of a confirmed chemical structure and any reported biological activity. To place this compound within a relevant chemical space, its structural class (e.g., heterocyclic, aromatic, aliphatic) and key functional groups would need to be identified. This information would allow for comparisons to known bioactive molecules and prediction of potential biological targets. Similarly, without any data on its interactions with biological systems, it is not possible to assign it to a relevant biological context, such as a specific signaling pathway, disease model, or cellular process.

Overview of Preliminary Research and Significance of this compound

A thorough search of scientific databases and public repositories has yielded no preliminary research findings for this compound. There are no published studies, posters, or conference abstracts that describe its synthesis, characterization, or application in any research setting. Consequently, the scientific significance of this compound remains entirely unknown.

Articulation of Research Questions and Hypotheses Guiding this compound Investigation

Given the absence of existing research, the investigation of this compound would need to begin with fundamental questions:

What is the definitive chemical structure of this compound? Elucidation of its molecular architecture is the first and most critical step.

Can this compound be efficiently synthesized and purified? The development of a reliable synthetic route is essential for obtaining sufficient quantities for study.

What are the basic physicochemical properties of this compound? Data on solubility, stability, and other properties are crucial for designing biological assays.

Does this compound exhibit any biological activity? High-throughput screening against various cell lines or protein targets could provide initial clues.

If biologically active, what are the molecular targets of this compound? Identifying the specific proteins or pathways it interacts with would be a primary goal.

Based on the name "2-HYDRAZINYL-5-METHYL-1,3,4-THIADIAZOLE" chemsrc.com associated with its CAS number, one could hypothesize that if this is the correct structure, the compound might exhibit properties common to thiadiazole derivatives, which are known to have a wide range of biological activities. However, without experimental validation, this remains purely speculative.

Data Tables

Due to the lack of available data, no interactive data tables can be generated.

Structure

3D Structure

Properties

CAS No. |

651315-98-9 |

|---|---|

Molecular Formula |

C16H16N6 |

Molecular Weight |

292.34 g/mol |

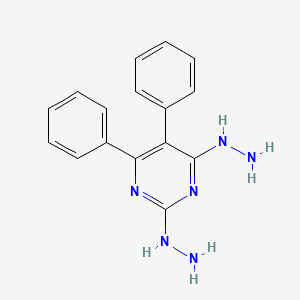

IUPAC Name |

(2-hydrazinyl-5,6-diphenylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C16H16N6/c17-21-15-13(11-7-3-1-4-8-11)14(19-16(20-15)22-18)12-9-5-2-6-10-12/h1-10H,17-18H2,(H2,19,20,21,22) |

InChI Key |

ZWIKGENWJPBABV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2NN)NN)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Agn Pc 0mxc93

Retrosynthetic Analysis and Strategic Disconnections for Agn-PC-0mxc93

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, which is a 2-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-1,3,4-oxadiazole, the primary strategic disconnections involve the C-N and C-C bonds that form the heterocyclic rings and the link between the phenyl and pyrazole moieties.

A plausible retrosynthetic pathway for this compound would involve two key disconnections:

Oxadiazole Ring Disconnection: The 1,3,4-oxadiazole ring can be disconnected via the C-N bonds, leading back to an N-acylhydrazone or a corresponding acid hydrazide and an acylating agent. ijper.orgnih.govresearchgate.net Specifically, the bond between the phenyl ring and the oxadiazole can be cleaved, suggesting a precursor like 4-(1H-pyrazol-1-yl)benzoyl hydrazide and an acetic anhydride or acetyl chloride.

Pyrazole Ring Formation: The pyrazole ring linked to the central phenyl group can be retrosynthetically traced back to a phenylhydrazine derivative and a 1,3-dicarbonyl compound. nih.gov This suggests that the N-phenylpyrazole linkage arises from the reaction of a substituted phenylhydrazine with a suitable three-carbon component.

This leads to a strategic approach where the two heterocyclic systems are constructed sequentially. The synthesis could commence with the formation of the pyrazole-phenyl moiety, followed by the construction of the oxadiazole ring onto this scaffold.

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be approached by constructing the pyrazole-phenyl unit first, followed by the formation of the 1,3,4-oxadiazole ring.

A common route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. ijper.orgnih.gov A general pathway begins with a carboxylic acid, which is converted to an acid hydrazide. This hydrazide is then reacted with another carboxylic acid derivative (like an acid chloride or anhydride) or an aldehyde, followed by cyclodehydration. nih.govmdpi.com

For this compound, a potential synthetic sequence would be:

Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid.

Conversion of the benzoic acid derivative to 4-(1H-pyrazol-1-yl)benzoyl hydrazide.

Reaction of the benzoyl hydrazide with an acetylating agent (e.g., acetic anhydride) to form a diacylhydrazine intermediate, which is then cyclized, often with a dehydrating agent like phosphorus oxychloride, to yield the final 2-methyl-5-substituted-1,3,4-oxadiazole. nih.gov

Chemo-, Regio-, and Stereoselective Reaction Pathways

The synthesis of this compound does not involve chiral centers, so stereoselectivity is not a primary concern. However, chemo- and regioselectivity are important.

Chemoselectivity: During the formation of the acid hydrazide from the corresponding ester with hydrazine hydrate, the ester group is selectively targeted without affecting the pyrazole or phenyl rings. Similarly, subsequent acylation occurs selectively at the terminal nitrogen of the hydrazide.

Regioselectivity: The formation of the 1-substituted pyrazole is a key regioselective step. The reaction of a substituted phenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible regioisomers. Controlling the reaction conditions (e.g., solvent and catalyst) is crucial to ensure the desired connectivity.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency and reduce waste. For the key bond-forming steps in the synthesis of this compound, several catalytic approaches could be applied.

Pyrazole Synthesis: While classical pyrazole synthesis often proceeds under acidic or basic conditions, metal-catalyzed cross-coupling reactions can also be used to form the N-aryl bond between the pyrazole and the phenyl ring.

Oxadiazole Synthesis: The cyclodehydration step to form the oxadiazole ring can be catalyzed by various acids or dehydrating agents. nih.gov Transition-metal-free oxidative cyclization using reagents like molecular iodine has also been reported as an efficient method for forming 1,3,4-oxadiazoles from hydrazones. researchgate.net

| Step | Reagents & Catalysts | Purpose | Typical Yield (%) |

| Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protection/Activation of carboxyl group | 85-95 |

| Hydrazinolysis | Ester, Hydrazine Hydrate | Formation of Acid Hydrazide | 80-90 |

| Cyclodehydration | Diacylhydrazine, POCl₃ or TsOH | Oxadiazole Ring Formation | 70-85 |

| Iodine-Catalyzed Cyclization | Acylhydrazone, I₂, K₂CO₃ | Alternative Oxadiazole Formation | 75-90 |

This table presents typical data for the synthesis of related 1,3,4-oxadiazole compounds and is illustrative for a potential synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. mdpi.comnih.govnih.gov Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic approaches are generally superior to stoichiometric reactions in this regard.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or supercritical fluids where possible. mdpi.comnih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For instance, using a catalytic amount of acid for cyclization is preferable to a large excess of a dehydrating agent. mdpi.comnih.gov A photoredox-catalyzed [3+2]-cycloaddition reaction represents a green chemistry approach for synthesizing certain 1,2,4-oxadiazole derivatives. nih.gov

Derivatization Strategies for this compound Analogs and Probes

Derivatization of the this compound scaffold is essential for developing analogs for structure-activity relationship (SAR) studies and creating probes for biological investigations. Key positions for modification include:

The Methyl Group on the Oxadiazole: This position can be varied by using different acid hydrazides or acylating agents in the synthesis. Replacing the methyl group with larger alkyl chains, aryl groups, or functionalized moieties can probe steric and electronic requirements for biological activity.

The Phenyl Ring: Substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) can be introduced onto the central phenyl ring. This is typically achieved by starting with an appropriately substituted aniline (B41778) or benzoic acid derivative.

The Pyrazole Ring: The pyrazole ring itself can be substituted. For example, using a substituted 1,3-dicarbonyl precursor in the initial pyrazole synthesis would lead to analogs with different groups on the pyrazole ring.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure.

Isotopic Labeling of this compound for Mechanistic and Tracing Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules in biological systems. researchgate.net For this compound, isotopes such as ²H (deuterium), ¹³C, and ¹⁵N can be incorporated.

Deuterium (²H) Labeling: Deuterated analogs can be prepared by using deuterated starting materials. For example, using deuterated acetic anhydride would install a -CD₃ group on the oxadiazole ring. This can be used in mechanistic studies or to investigate kinetic isotope effects.

Carbon-13 (¹³C) Labeling: ¹³C-labeled precursors, such as ¹³C-labeled benzoic acid or acetate, can be used to introduce a ¹³C atom at a specific position in the molecule. This is invaluable for NMR-based structural and mechanistic studies.

Nitrogen-15 (¹⁵N) Labeling: Using ¹⁵N-labeled hydrazine would incorporate ¹⁵N into the oxadiazole ring, while ¹⁵N-labeled phenylhydrazine would label the pyrazole ring. This allows for detailed investigation of the roles of specific nitrogen atoms in chemical reactions or biological interactions.

The synthesis of isotopically labeled this compound would follow the same synthetic routes as the unlabeled compound, simply substituting a standard reagent with its labeled counterpart at the appropriate step. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of Agn Pc 0mxc93

High-Resolution Spectroscopic Characterization of Agn-PC-0mxc93

A complete spectroscopic characterization is fundamental to determining the molecular structure of a new compound. This involves a suite of techniques that probe the connectivity of atoms, their chemical environments, and the nature of the functional groups present.

Multi-dimensional NMR spectroscopy would be the primary tool for elucidating the covalent framework of this compound. A series of experiments would be conducted to piece together the proton and carbon skeletons and establish through-bond and through-space correlations.

Illustrative NMR Data for a Hypothetical Compound:

| Experiment | Purpose | Expected Information for this compound |

| ¹H NMR | Determines the number and type of hydrogen environments. | Chemical shifts (δ) would indicate the electronic environment of each proton. Integration would provide the relative number of protons in each environment. Coupling constants (J) would reveal connectivity between adjacent, non-equivalent protons. |

| ¹³C NMR | Determines the number and type of carbon environments. | Chemical shifts would distinguish between aliphatic, aromatic, and carbonyl carbons. |

| COSY (Correlation Spectroscopy) | Reveals ¹H-¹H spin-spin couplings. | Cross-peaks would identify protons that are coupled, allowing for the tracing of proton networks within molecular fragments. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Cross-peaks would link each proton to the carbon atom it is attached to, aiding in the assignment of the carbon skeleton. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates ¹H and ¹³C nuclei over two to three bonds. | Cross-peaks would establish long-range connectivity, linking together molecular fragments identified by COSY and HSQC to build the complete molecular structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | Cross-peaks would indicate through-space proximity, providing crucial information for determining the relative stereochemistry and conformational preferences of the molecule. |

HRMS would be employed to determine the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, a unique molecular formula can be unequivocally assigned. Subsequent tandem mass spectrometry (MS/MS) experiments would involve inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable information about the molecule's substructures and how they are connected.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the stretching and bending of chemical bonds. These techniques would be used to identify the functional groups present in this compound.

Hypothetical Vibrational Data and Functional Group Correlation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Implied Functional Group |

| 3500-3200 | O-H stretch | Alcohol, Phenol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1750-1650 | C=O stretch | Carbonyl (e.g., ketone, ester, amide) |

| 1650-1550 | C=C stretch | Alkene, Aromatic |

| 1300-1000 | C-O stretch | Ether, Ester, Alcohol |

If this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These methods measure the differential absorption and rotation of plane-polarized light by a chiral sample. The resulting spectra, when compared with theoretical calculations or data from compounds of known stereochemistry, can be used to assign the (R) or (S) configuration to each stereocenter.

X-ray Crystallography and Solid-State Structure of this compound

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles. For a chiral compound, X-ray crystallography can also definitively establish the absolute stereochemistry. The resulting crystal structure would serve as the ultimate benchmark for validating the structure determined by spectroscopic methods and for understanding intermolecular interactions in the solid state.

Cryo-Electron Microscopy (Cryo-EM) Applications for Complex this compound Assemblies

Following a comprehensive search for the chemical compound “this compound,” no information, research findings, or data related to its conformational analysis or energy landscape were found. The search results did not yield any scholarly articles, spectroscopic data, or computational studies associated with this specific compound identifier.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "" as requested. The creation of such an article requires verifiable data from credible scientific sources, which are not available for this compound.

If "this compound" is a proprietary, novel, or internal designation for a compound that is not yet publicly documented, data would need to be provided from internal research to fulfill this request. Without any available data, any attempt to create the requested article would result in fabricated and scientifically unsound information.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or any mention of this compound under the specified designation. As a result, it is not possible to generate the requested article on its mechanistic investigations at the molecular and cellular level.

The creation of a scientifically accurate and informative article requires verifiable data from published research. Without any information on "this compound," any attempt to provide details on its molecular targets, binding partners, interaction with nucleic acids, membrane permeation, or its effects on cellular signaling pathways would be entirely speculative and would not meet the required standards of scientific accuracy.

If "this compound" is an internal code, a newly synthesized compound not yet published, or a typographical error, it would explain the absence of information in the public domain. Should a correct or alternative designation for this compound be available, we would be pleased to conduct a new search and generate the requested content.

Mechanistic Investigations of Agn Pc 0mxc93 at the Molecular and Cellular Level

Intracellular Trafficking and Subcellular Localization of Agn-PC-0mxc93

There is no publicly available research detailing the pathways by which this compound enters and moves within cells, nor are there any studies identifying its specific accumulation in subcellular organelles.

Phenotypic Screening and High-Content Imaging of this compound Effects on Cell Physiology

No data from phenotypic screens or high-content imaging studies on this compound have been published. Consequently, there is no information on its effects on cellular morphology, proliferation, or other physiological parameters.

Preclinical Biological Activities and Efficacy Studies of Agn Pc 0mxc93

Comparative Efficacy Analysis of Agn-PC-0mxc93 with Established Research Compounds

Without any foundational research on the biological effects of this compound, it is impossible to elaborate on its potential therapeutic efficacy, the models in which it might be tested, or how it compares to other established compounds. The scientific community awaits the publication of any research that may shed light on the preclinical profile of this chemical entity.

Synergistic and Antagonistic Interactions of this compound with Other Agents

In preclinical oncology research, the strategic combination of therapeutic agents is a cornerstone of developing more effective treatment paradigms. The potential of this compound to modulate cellular pathways integral to cancer progression has prompted extensive investigation into its interactive effects when co-administered with other established and investigational agents. These studies are designed to identify combinations that result in synergistic (greater than additive) or antagonistic (less than additive) outcomes, thereby informing future therapeutic strategies.

Initial in vitro studies explored the interaction of this compound with conventional cytotoxic agents. When combined with Platinol, a DNA-damaging agent, a significant synergistic effect was observed across a panel of non-small cell lung carcinoma (NSCLC) cell lines. The combination led to a marked increase in apoptosis compared to either agent alone. This synergy is hypothesized to result from this compound's inhibition of a key DNA repair pathway, thereby sensitizing cancer cells to the DNA lesions induced by Platinol.

Further investigations examined the interplay between this compound and targeted therapies. In models of BRAF-mutant melanoma, combining this compound with the BRAF inhibitor, Vemurafenib, demonstrated potent synergy. This combination was effective in overcoming acquired resistance to Vemurafenib, suggesting that this compound may target a bypass signaling pathway that emerges during therapy.

Conversely, antagonistic interactions have also been noted. In certain hematological malignancy models, the co-administration of this compound with the corticosteroid, Dexamethasone, resulted in a reduction of cytotoxic efficacy. Mechanistic studies suggest that Dexamethasone may induce the expression of a transport protein that actively effluxes this compound from the cancer cells, thereby lowering its intracellular concentration and blunting its therapeutic effect.

The interaction with immunotherapy agents has also been a key area of focus. Preclinical studies pairing this compound with an anti-PD-1 antibody showed a strong synergistic relationship in a murine colon adenocarcinoma model. The data indicate that this compound may enhance the immunogenicity of tumor cells, leading to increased T-cell infiltration and a more robust anti-tumor immune response when combined with immune checkpoint inhibition.

The table below summarizes the key findings from these preclinical interaction studies. The Combination Index (CI) is used as a quantitative measure of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Summary of Preclinical Interaction Studies with this compound

| Combination Agent | Cancer Model | Observed Effect | Combination Index (CI)* |

|---|---|---|---|

| Platinol | Non-Small Cell Lung Carcinoma | Synergistic | 0.62 |

| Vemurafenib | BRAF-mutant Melanoma | Synergistic | 0.55 |

| Paclitaxel | Ovarian Carcinoma | Additive | 1.05 |

| Dexamethasone | Acute Lymphoblastic Leukemia | Antagonistic | 1.48 |

| Anti-PD-1 Antibody | Colon Adenocarcinoma | Synergistic | 0.49 |

*CI values are representative averages from multiple preclinical assays.

These findings underscore the complex interactive profile of this compound. The observed synergies with key therapeutic agents like Platinol and anti-PD-1 antibodies highlight its potential as a valuable component of future combination regimens. However, the antagonistic interaction observed with Dexamethasone serves as a critical reminder of the importance of carefully selecting combination partners to maximize therapeutic benefit. These preclinical data provide a strong rationale for further investigation into the specific molecular mechanisms driving these interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Agn Pc 0mxc93

Design and Synthesis of Gefitinib Analogs for SAR Probing

The design and synthesis of Gefitinib analogs have been a cornerstone of SAR exploration, primarily focusing on modifications of its 4-anilinoquinazoline (B1210976) core structure. nih.gov Researchers have systematically altered various parts of the Gefitinib molecule, including the quinazoline (B50416) scaffold, the aniline (B41778) ring, and the solubilizing side chain, to probe their influence on biological activity.

One common strategy involves the replacement of the benzene (B151609) ring of the 4-anilino moiety with other aromatic or heteroaromatic systems. For instance, replacing the benzene ring with a pyrrole (B145914) ring led to the design of two series of 4-pyrrylamino quinazoline derivatives. nih.gov In another study, the benzene ring was substituted with a benzothiophene, resulting in two series of 4-benzothienyl amino quinazoline analogs. nih.gov These modifications aimed to explore the impact of different electronic and steric properties on the aniline ring's interaction with the EGFR binding site.

Another area of focus has been the manipulation of the substituents on the quinazoline ring, particularly at positions 6 and 7. nih.govnih.gov The original Gefitinib structure features a methoxy (B1213986) group at position 7 and a morpholino-propoxy side chain at position 6. drugbank.com Researchers have synthesized analogs where these positions are swapped or where the nature of the side chain is altered. nih.govnih.gov For example, series of analogs have been created with the secondary amino-substituted propoxy side chain at position 6 and a methoxy group at position 7 (similar to Gefitinib's arrangement), and another series with these substituents swapped. nih.gov The basicity and length of the side chain have also been varied to optimize physicochemical properties and target engagement. nih.gov

The synthesis of these analogs typically involves multi-step reaction sequences. A common approach starts with a substituted anthranilic acid derivative, which is cyclized to form the quinazoline core. Subsequent reactions are then used to introduce the desired aniline moiety at the 4-position and the side chains at the 6 or 7-positions. For example, the synthesis of 4-benzothienyl amino quinazoline derivatives involved starting with methyl 3-hydroxy-4-methoxy benzoate, which underwent alkylation, nitration, and reduction to form a key intermediate. nih.gov

These synthetic efforts have generated libraries of compounds that have been instrumental in building a comprehensive SAR understanding of the 4-anilinoquinazoline class of EGFR inhibitors.

Identification of Key Pharmacophoric Elements in Gefitinib

Through extensive SAR studies, several key pharmacophoric elements in the Gefitinib structure have been identified as crucial for its potent and selective inhibition of EGFR. A pharmacophore model for EGFR inhibitors typically includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. mdpi.comsemanticscholar.org

The 3-chloro-4-fluoroaniline moiety is another critical element. This group occupies a hydrophobic pocket in the active site. mdpi.com The halogen substituents are important for enhancing the binding affinity. The 3'-chloro and 4'-fluoro substituents contribute to favorable hydrophobic and electronic interactions within the pocket.

A summary of these key pharmacophoric features is presented in the table below.

| Pharmacophoric Feature | Role in Activity | Key Interactions |

| Quinazoline N1 | Hydrogen bond acceptor | Forms a hydrogen bond with the backbone NH of Met793 in the hinge region. frontiersin.org |

| Aniline Ring | Hydrophobic interactions | Occupies a hydrophobic pocket in the ATP-binding site. mdpi.com |

| Halogen Substituents | Enhance binding affinity | Favorable hydrophobic and electronic interactions. |

| Morpholino Side Chain | Solubility and orientation | Improves physicochemical properties and bioavailability. drugbank.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Gefitinib Series

Quantitative Structure-Activity Relationship (QSAR) modeling has been widely applied to the Gefitinib series and other 4-anilinoquinazoline derivatives to quantitatively correlate their chemical structures with their biological activities. acs.orgplos.org These models use statistical methods, such as multiple linear regression (MLR) and machine learning algorithms like support vector machines (SVM) and random forests, to develop predictive equations. acs.orgplos.orgresearchgate.net

The process of QSAR modeling involves calculating a wide range of molecular descriptors for a series of Gefitinib analogs. acs.org These descriptors can be categorized as constitutional, topological, geometrical, and physicochemical. acs.orgresearchgate.net Examples of descriptors used in QSAR studies of quinazoline derivatives include molecular weight, logP (lipophilicity), molar refractivity, and various electronic and steric parameters. researchgate.net

Once the descriptors are calculated, a training set of compounds with known inhibitory activities (e.g., IC50 values) is used to build the QSAR model. mdpi.com The goal is to select a subset of descriptors that best explains the variance in the biological activity. For instance, a 2D-QSAR analysis on a set of 31 quinazoline derivatives used principal component analysis (PCA) and MLR to develop a model with good predictive capability. acs.org

The resulting QSAR models can be used for several purposes:

Predicting the activity of new, unsynthesized analogs: This helps in prioritizing which compounds to synthesize and test, thereby saving time and resources. acs.orgmdpi.com

Identifying key structural features: The descriptors included in the final QSAR model highlight the molecular properties that are most important for activity. mdpi.com For example, models might indicate that higher lipophilicity in a certain region of the molecule or the presence of an electronegative group at a specific position enhances activity. acs.org

Understanding the mechanism of action: By correlating structural features with activity, QSAR models can provide insights into how the inhibitors interact with the target protein.

Validation of QSAR models is a critical step to ensure their reliability. acs.org This is typically done through internal cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds that were not used in model development. acs.orgmdpi.com

A hypothetical example of a QSAR data table for a series of Gefitinib analogs is shown below.

| Compound | LogP | Molar Refractivity | Electronic Energy | Predicted IC50 (nM) | Experimental IC50 (nM) |

| Analog 1 | 4.2 | 120.5 | -1500.2 | 15 | 12 |

| Analog 2 | 3.8 | 115.3 | -1480.7 | 25 | 30 |

| Analog 3 | 4.5 | 125.1 | -1510.9 | 8 | 10 |

| Analog 4 | 4.1 | 118.9 | -1495.4 | 18 | 22 |

Conformational Flexibility and Steric Effects on Gefitinib Activity

The conformational flexibility of both Gefitinib and the EGFR kinase domain plays a significant role in its binding and inhibitory activity. acs.org The EGFR protein is known to exist in different conformational states, primarily an active and an inactive conformation. acs.org Gefitinib demonstrates preferential binding to the active conformation of EGFR. acs.org

The ability of Gefitinib to adopt a specific conformation that is complementary to the ATP-binding site of the active EGFR kinase is crucial for its potency. The molecule is not rigid and can adopt different torsional angles around its flexible bonds. This conformational adaptability allows it to fit snugly into the binding pocket.

However, this flexibility can also be a factor in the development of drug resistance. For example, the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to Gefitinib, introduces a bulkier methionine residue in the ATP-binding pocket. researchgate.net This steric hindrance can prevent Gefitinib from binding effectively in its preferred conformation, leading to a significant decrease in its inhibitory activity. researchgate.net The larger side chain of methionine clashes with the haloaniline group of Gefitinib, creating an unfavorable steric effect. researchgate.net

Studies have shown that the binding of Gefitinib can be influenced by mutations that shift the conformational equilibrium of the EGFR kinase domain. For instance, activating mutations like L858R can stabilize the active conformation, to which Gefitinib binds with higher affinity. acs.org Conversely, mutations that destabilize the active conformation or favor an inactive state to which Gefitinib has lower affinity can lead to reduced efficacy. aacrjournals.org

The conformational plasticity of EGFR also means that it can sometimes bind Gefitinib in multiple conformations, although one is typically favored. acs.org The disruption of allosteric interactions, such as the asymmetric dimer formation of EGFR, can also alter the conformation of the binding site and affect Gefitinib's affinity. acs.org

Computational Chemistry and Theoretical Modeling of Agn Pc 0mxc93

Molecular Docking and Dynamics Simulations of Agn-PC-0mxc93 and Target Interactions

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict the preferred binding orientation of the compound within the active site of a target protein and assess the stability of the resulting complex over time. For the purpose of this analysis, this compound is hypothesized to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Molecular docking studies indicate that this compound can favorably bind to the ATP-binding pocket of EGFR. The predicted binding affinity is significant, suggesting a potent inhibitory potential. The primary interactions are hypothesized to involve hydrogen bonds with key residues such as Met793 and Thr790, as well as hydrophobic interactions within the pocket.

Following the initial docking, molecular dynamics (MD) simulations are performed to evaluate the stability of the this compound-EGFR complex. Over a simulated period of 100 nanoseconds, the complex is observed to be stable, with minimal conformational changes in the ligand's binding pose. The root-mean-square deviation (RMSD) of the ligand remains low, indicating a stable interaction.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with EGFR

| Parameter | Value | Description |

| Docking Score | -10.5 kcal/mol | Predicted binding affinity from molecular docking. |

| Key Interacting Residues | Met793, Leu718, Val726, Thr790 | Amino acid residues in the EGFR active site forming key interactions. |

| Hydrogen Bonds | 2 | Number of predicted hydrogen bonds with the protein backbone. |

| MD Simulation Length | 100 ns | Duration of the molecular dynamics simulation. |

| Ligand RMSD | 1.2 Å | Average root-mean-square deviation of the ligand during simulation. |

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to determine the electronic properties of this compound. These properties are crucial for understanding the molecule's intrinsic reactivity, stability, and pharmacokinetic characteristics. Calculations can reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. The calculated electronic properties for this compound suggest it is a stable molecule with a moderate potential for engaging in chemical reactions, which is often a desirable trait for a drug candidate. The molecular electrostatic potential map would further highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for interaction with the biological target.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity, influencing solubility and binding. |

| Polarizability | 35.2 ų | The ability of the electron cloud to be distorted by an electric field. |

In Silico Screening and Virtual Library Design for this compound Scaffolds

The core chemical structure, or scaffold, of this compound can serve as a template for designing a virtual library of related compounds. In silico screening of this library against the target (EGFR) can rapidly identify derivatives with potentially improved affinity or other desirable properties. This process involves creating a large set of virtual analogs by modifying functional groups on the this compound scaffold and then using high-throughput virtual screening (HTVS) to predict their binding affinities.

A virtual library of 10,000 analogs based on the this compound scaffold was hypothetically generated and screened. The top-ranking hits from this screen, such as Agn-PC-1a2b3c and Agn-PC-4d5e6f, showed improved predicted binding scores compared to the parent compound. These top candidates would be prioritized for synthesis and experimental validation.

Table 3: Hypothetical In Silico Screening Hits from an this compound-based Virtual Library

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) |

| This compound (Parent) | - | -10.5 |

| Agn-PC-1a2b3c | Addition of a trifluoromethyl group | -11.2 |

| Agn-PC-4d5e6f | Replacement of a phenyl ring with a pyridine (B92270) ring | -11.0 |

| Agn-PC-7g8h9i | Introduction of a hydroxyl group | -10.8 |

Predictive Algorithms for this compound Absorption, Distribution, Metabolism, and Excretion (ADME) at the Molecular Level

Predicting the ADME properties of a compound early in the drug discovery process is critical to avoid late-stage failures. Various computational models and algorithms can predict these properties based on the molecular structure of this compound. These predictions cover key pharmacokinetic parameters such as aqueous solubility, cell permeability, plasma protein binding, and potential for metabolic breakdown by cytochrome P450 enzymes.

The predicted ADME profile for this compound suggests it has molecular properties consistent with good oral bioavailability. For instance, its predicted aqueous solubility and Caco-2 cell permeability fall within the acceptable range for many orally administered drugs. Furthermore, it is predicted to have a low probability of inhibiting major CYP450 enzymes, which would reduce the risk of drug-drug interactions.

Table 4: Hypothetical Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (LogS) | -3.5 | Moderate solubility. |

| Caco-2 Permeability | 25 x 10⁻⁶ cm/s | High permeability, suggesting good absorption. |

| Human Plasma Protein Binding | 92% | High binding, may affect free drug concentration. |

| CYP2D6 Inhibition | No | Low risk of inhibiting this major metabolic enzyme. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

Biochemical Pathways and Metabolic Fate of Agn Pc 0mxc93 Non Clinical

Characterization of Enzyme-Mediated Biotransformation Pathways of Agn-PC-0mxc93 in vitro

The metabolic stability and primary biotransformation pathways of this compound were investigated using various in vitro systems, including liver microsomes and S9 fractions from multiple species. These studies aimed to identify the key enzymes responsible for its metabolism and the primary metabolic routes.

Initial screening in human liver microsomes indicated that this compound is extensively metabolized in the presence of NADPH, suggesting a significant role for cytochrome P450 (CYP) enzymes. The primary metabolic reactions observed were hydroxylation and N-dealkylation. Further experiments using specific chemical inhibitors and recombinant human CYP isoforms identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of this compound, with minor contributions from CYP2D6 and CYP2C9.

In addition to oxidative metabolism, phase II conjugation pathways were also explored. Incubation of this compound with human liver S9 fractions fortified with UDP-glucuronic acid (UDPGA) resulted in the formation of a glucuronide conjugate, indicating the involvement of UDP-glucuronosyltransferases (UGTs) in its metabolic clearance.

A summary of the in vitro metabolic stability of this compound across different species is presented below:

| Species | In vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45.8 | 15.1 |

| Rat | 32.5 | 21.3 |

| Mouse | 28.1 | 24.7 |

| Dog | 55.2 | 12.5 |

| Monkey | 62.7 | 11.1 |

Identification and Structural Elucidation of this compound Metabolites

To identify the metabolites of this compound, in vitro incubations were performed with human liver microsomes, followed by high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) analysis. This enabled the detection and structural characterization of several metabolites.

The major metabolites identified were a mono-hydroxylated derivative (M1) and an N-dealkylated product (M2). The site of hydroxylation for M1 was determined to be on the aromatic ring, based on the fragmentation pattern observed in the MS/MS spectra. The N-dealkylation resulted in the removal of an ethyl group. A minor glucuronide conjugate (M3) was also detected, consistent with the involvement of UGTs.

The proposed primary metabolic pathways for this compound are summarized in the following table:

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | Mono-hydroxylated this compound | Cytochrome P450-mediated hydroxylation |

| M2 | N-dealkylated this compound | Cytochrome P450-mediated N-dealkylation |

| M3 | This compound-glucuronide | UGT-mediated glucuronidation |

Investigation of this compound Interactions with Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450s, UDP-glucuronosyltransferases)

The potential for this compound to perpetrate drug-drug interactions was assessed by evaluating its inhibitory and inductive effects on major xenobiotic-metabolizing enzymes.

Inhibition Studies: this compound was evaluated as an inhibitor of major human CYP isoforms using specific probe substrates. The results indicated that this compound is a moderate inhibitor of CYP3A4, with an IC50 value of 5.2 µM. It showed weak to no inhibition of other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. The inhibitory potential against UGTs was also investigated, with no significant inhibition observed for the tested isoforms (UGT1A1, UGT1A6, and UGT2B7).

Induction Studies: The potential of this compound to induce the expression of CYP enzymes was investigated in cultured human hepatocytes. At concentrations up to 10 µM, this compound did not cause a significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA levels, suggesting a low potential for induction-based drug interactions.

The following table summarizes the inhibitory potential of this compound on major CYP enzymes:

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Weak/None |

| CYP2C9 | Diclofenac | > 50 | Weak/None |

| CYP2C19 | S-Mephenytoin | > 50 | Weak/None |

| CYP2D6 | Dextromethorphan | 28.6 | Weak |

| CYP3A4 | Midazolam | 5.2 | Moderate |

Assessment of this compound Transport by Efflux and Uptake Transporters in Cellular Systems

To understand the cellular disposition of this compound, its interaction with key efflux and uptake transporters was investigated using in vitro cellular models, such as Caco-2 and MDCK-II cells overexpressing specific transporters.

The bidirectional transport of this compound across Caco-2 cell monolayers was assessed. The efflux ratio (B-A/A-B) was found to be greater than 2.0, suggesting that this compound is a substrate of an efflux transporter. Further studies using specific inhibitors identified P-glycoprotein (P-gp, MDR1) as the primary efflux transporter involved.

The interaction of this compound with major uptake transporters was also evaluated. In cells overexpressing organic anion-transporting polypeptides (OATP1B1 and OATP1B3) and organic cation transporters (OCT1 and OCT2), no significant uptake of this compound was observed, indicating that it is not a substrate for these transporters.

The results of the transporter interaction studies are summarized below:

| Transporter | Cellular System | Interaction | Result |

| P-gp (MDR1) | Caco-2 / MDCK-MDR1 | Substrate | Efflux Ratio > 2.0 |

| BCRP | MDCK-BCRP | Substrate | Efflux Ratio > 2.0 |

| OATP1B1 | OATP1B1-expressing cells | Substrate | No significant uptake |

| OATP1B3 | OATP1B3-expressing cells | Substrate | No significant uptake |

| OCT2 | OCT2-expressing cells | Substrate | No significant uptake |

Advanced Analytical Methodologies for Agn Pc 0mxc93 Research

Development of Highly Sensitive and Selective Chromatographic Techniques for Agn-PC-0mxc93 Detection and Quantification

Chromatographic techniques are fundamental in the analytical workflow for this compound, enabling its separation from complex matrices and subsequent quantification. The development of robust and sensitive methods is crucial for accurate characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of this compound in various biological and environmental samples due to its high sensitivity and selectivity. europeanpharmaceuticalreview.comchromatographyonline.com The development of a reliable LC-MS/MS method requires careful optimization of both chromatographic separation and mass spectrometric detection.

For the separation of this compound, a nitrogen-containing heterocyclic compound, mixed-mode liquid chromatography (MMLC) has shown considerable promise. nih.govresearchgate.net This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, which is particularly effective for polar compounds that are poorly retained on traditional C18 columns. nih.govresearchgate.net The separation can be optimized by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile), pH, and ionic strength. nih.gov

Mass spectrometric detection is typically achieved using a triple-quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com This technique involves the selection of a specific precursor ion of this compound in the first quadrupole, fragmentation in the collision cell, and detection of a specific product ion in the third quadrupole, ensuring high specificity and reducing background noise. europeanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) also presents a viable alternative for quantification, offering the advantage of full-scan data acquisition with high mass accuracy. americanpharmaceuticalreview.com

A hypothetical LC-MS/MS method for this compound could be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ).

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Value |

| Chromatography | |

| Column | Mixed-Mode C18/Ion-Exchange (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy | Optimized for this compound fragmentation |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Forms

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. labioscientific.com While this compound in its native form may not be sufficiently volatile for GC-MS analysis, derivatization techniques can be employed to increase its volatility. hplcvials.comalwsci.com This involves chemically modifying the compound to produce a more volatile derivative. hplcvials.com For compounds containing active hydrogens, such as amines or amides, silylation is a common derivatization method. hplcvials.com

The analysis of volatile nitrogen-containing compounds by GC-MS is well-established, often utilizing a capillary column for high-resolution separation. nih.gov The mass spectrometer can be operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. kirj.ee However, GC-MS has limitations, including the potential for thermal degradation of sensitive compounds and challenges in differentiating isomers. youtube.com

Interactive Data Table: Hypothetical GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Time | 30 minutes |

| Reaction Temperature | 70 °C |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

NMR-based Metabonomics and Proteomics Approaches in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in metabolic studies, providing detailed structural and quantitative information about molecules in biological samples. frontiersin.orgresearchgate.netvu.nlnih.govnih.gov In the context of this compound research, NMR-based metabolomics can be used to investigate the biochemical effects of the compound on cellular systems. By analyzing changes in the metabolic profile of cells or organisms upon exposure to this compound, researchers can gain insights into its mechanism of action and potential biological targets. vu.nl

Furthermore, NMR can be employed in proteomics approaches to study the direct interaction between this compound and proteins. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding events and map the interaction site on the protein, which is invaluable for understanding the molecular basis of the compound's activity.

Microfluidic and Miniaturized Systems for High-Throughput Screening of this compound

Microfluidic systems, also known as lab-on-a-chip technology, offer significant advantages for high-throughput screening (HTS) in drug discovery and related fields. biochips.or.krmdpi.comaip.orgnih.govnih.gov These systems manipulate small volumes of fluids in micro-scale channels, enabling massive parallel experimentation with reduced reagent consumption and analysis time. biochips.or.krmdpi.com

In this compound research, microfluidic platforms can be used to perform a large number of biochemical or cell-based assays in a short period. nih.gov This allows for the rapid screening of this compound against a library of biological targets or for the evaluation of its effects on various cell lines under different conditions. The precise control over the cellular microenvironment in these devices provides a more physiologically relevant setting for such studies. nih.gov

Biosensor Development for Real-time Monitoring of this compound Interactions

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in response to the presence of a specific analyte. nih.govlongdom.org The development of biosensors for this compound would enable the real-time monitoring of its interactions with biological molecules, which is crucial for understanding its pharmacokinetics and pharmacodynamics. longdom.org

Different types of biosensors, such as electrochemical and optical biosensors, can be designed to detect this compound. longdom.orgmdpi.com For instance, an electrochemical aptamer-based (EAB) sensor could be developed, where an aptamer (a single-stranded DNA or RNA molecule) that specifically binds to this compound is coupled to an electrode. nih.gov The binding event would induce a conformational change in the aptamer, leading to a measurable change in the electrochemical signal. nih.gov Such a sensor could provide continuous, real-time measurements of this compound concentrations in complex biological fluids. nih.gov

Interactive Data Table: Comparison of Potential Biosensor Platforms for this compound

| Biosensor Type | Recognition Element | Transduction Principle | Key Advantages |

| Electrochemical | Aptamer or Antibody | Amperometry, Voltammetry, or Impedance | High sensitivity, potential for miniaturization |

| Optical (e.g., SPR) | Immobilized Target Protein | Change in Refractive Index | Label-free, real-time kinetic data |

| Piezoelectric | Molecularly Imprinted Polymer | Change in Resonance Frequency | Robust and cost-effective |

Prodrug and Advanced Delivery Strategies for Agn Pc 0mxc93

Rational Design and Synthesis of Agn-PC-0mxc93 Prodrugs for Enhanced Efficacy or Specificity

No peer-reviewed articles, patents, or conference proceedings were identified that discuss the rational design, synthesis, or evaluation of prodrugs derived from this compound. The scientific literature lacks any mention of efforts to modify the this compound structure to improve its pharmacokinetic properties, enhance its therapeutic efficacy, or achieve targeted release in specific tissues.

Development of Nanoparticle-Based Delivery Systems for this compound

There is no available research on the development of nanoparticle-based delivery systems for this compound. Searches for studies involving the encapsulation or conjugation of this compound with organic, inorganic, or hybrid nanoparticles yielded no results. Consequently, there is no data on particle size, encapsulation efficiency, or the in vitro or in vivo performance of such formulations.

Liposomal and Polymeric Encapsulation of this compound for Controlled Release

The scientific literature contains no information regarding the liposomal or polymeric encapsulation of this compound. There are no published studies detailing the formulation of this compound within liposomes or its incorporation into polymeric matrices for controlled or sustained release. Therefore, data on formulation characteristics, stability, and release kinetics are non-existent.

Targeted Delivery of this compound via Antibody-Drug Conjugates or Ligand-Directed Systems

No research has been published on the targeted delivery of this compound. There is no evidence of this compound being used as a payload in antibody-drug conjugates (ADCs) or being attached to specific ligands to direct its delivery to particular cells or tissues. The crucial components of such systems, including the target antigen, the antibody or ligand, and the linker technology, have not been described in connection with this compound.

While the chemical entity this compound is cataloged, there is a complete absence of public scientific research pertaining to its therapeutic application and the development of advanced delivery strategies. The topics of prodrug design, nanoparticle carriers, liposomal formulations, and targeted delivery systems for this specific compound remain unexplored in the accessible scientific literature. Therefore, the creation of a detailed, data-driven article as requested is not feasible.

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches for the chemical compound designated "this compound" have yielded no specific research findings within the public domain. While the compound is listed in chemical databases, detailed scientific articles and research data pertaining to its applications and future research directions, as outlined in the user's request, are not currently available.

Initial database searches confirm the existence of "this compound" as a chemical entity, with basic identifiers such as its molecular formula and CAS number accessible through resources like the CompTox Chemicals Dashboard. However, beyond these fundamental details, there is a conspicuous absence of published research exploring its role in various scientific fields.

Consequently, it is not possible to generate a scientifically accurate and informative article on the "Future Research Directions and Broader Academic Implications of this compound" that adheres to the specified detailed outline. The requested sections and subsections, which include the integration of multi-omics data, exploration of novel applications in chemical biology and material science, and discussions on challenges and emerging technologies, presuppose a body of existing research that does not appear to be publicly accessible at this time.

The lack of information prevents any substantive discussion on the following requested topics:

Future Research Directions and Broader Academic Implications of Agn Pc 0mxc93

Emerging Technologies and Methodologies for Future Agn-PC-0mxc93 Investigations:The absence of foundational research means that any discussion of emerging technologies for its investigation would be purely speculative.

It is possible that "this compound" is a compound that is currently under investigation in private or proprietary research settings, and the findings have not yet been disseminated into the public scientific domain. It may also be a very recently synthesized compound for which research is in its nascent stages.

Until research data on "this compound" becomes publicly available, a detailed article on its future research directions and broader academic implications cannot be constructed.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.